Cas no 81-86-7 (10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione)

10-Bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a brominated tricyclic compound featuring a fused oxa-bridged structure with a conjugated pentaene system. Its rigid polycyclic framework and electron-withdrawing bromo and dione substituents make it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles or functionalized aromatic systems. The compound's reactivity is influenced by the electrophilic bromine and the α,β-unsaturated diketone moiety, enabling selective transformations such as nucleophilic substitutions or cycloadditions. Its structural features may also lend utility in materials science, where conjugated systems are explored for optoelectronic applications. Careful handling is advised due to potential sensitivity to light or moisture.
10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione structure
81-86-7 structure
Product Name:10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
CAS No:81-86-7
MF:C12H5BrO3
MW:277.070302724838
MDL:MFCD00006927
CID:34264
PubChem ID:66493
Update Time:2025-10-31

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-Bromobenzo[de]isochromene-1,3-dione
    • 4-BROMO-1,8-NAPHTHALIC ANHYDRIDE
    • 4-BROMONAPHTHALIC ANHYDRIDE
    • 4-Bromo-1,8-naphthalenedicarboxylic Anhydride
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
    • 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-
    • C12H5BrO3
    • DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione
    • 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-
    • 4-Bromo-1,8-naphthalicanhydride
    • 6-Bromo-1H,3H-naphtho(1,8-cd)pyran-1,3-dione
    • BrNpA
    • 2-bromonaphthalic anhydride;
    • C12-H5-Br-O3
    • 4-Bromo-1,8-Naphthaltc anhydride
    • AC-10946
    • FT-0600735
    • FT-0617701
    • CHEMBL2234776
    • 2-bromonaphthalic anhydride
    • STL224022
    • 4-Bromo 1,8 naphthalic anhydride
    • 81-86-7
    • EN300-113508
    • J-514536
    • AQ-390/40838877
    • 4-bromonaphthalene-1,8-dicarboxylic anhydride
    • BBL022751
    • EINECS 201-382-3
    • AKOS000436701
    • 4-Bromo-1,8-naphthalic anhydride, 95%
    • 8-Bromo-3-oxatricyclo[7.3.1.0 5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 8-bromo-3-oxatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
    • SCHEMBL320954
    • F0020-1844
    • A864489
    • 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione #
    • CS-0015910
    • F1565-0135
    • PS-7243
    • 8-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
    • MFCD00006927
    • B0858
    • 6-bromo-1H,3H-naphtho[l,8-cd]pyran-1,3-dione
    • VU0489338-1
    • DTXSID0058857
    • 10-bromo-3-oxatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • 10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
    • NS00038158
    • L39RF44M2Z
    • SY014455
    • 6-Bromo-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (ACI)
    • Naphthalic anhydride, 4-bromo- (6CI, 7CI, 8CI)
    • 4-Bromo-1,8-naphtalic anhydride
    • 4-Bromo-1,8-naphthalene anhydride
    • 4-Bromo-1,8-naphthalic acid anhydride
    • 4-Bromo-1,8-naphthoic anhydride
    • 4-Bromonaphthalene-1,8-dicarboxylic acid anhydride
    • DB-045622
    • MDL: MFCD00006927
    • Inchi: 1S/C12H5BrO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H
    • InChI Key: DTUOTSLAFJCQHN-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C(C=CC=2)=C(Br)C=CC=3C(=O)O1

Computed Properties

  • Exact Mass: 275.94200
  • Monoisotopic Mass: 275.942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: White or off white loose crystalline powder.
  • Density: 1.812
  • Melting Point: 218.0 to 224.0 deg-C
  • Boiling Point: 467.2 oC at 760 mmHg
  • Flash Point: 236.3℃
  • Refractive Index: 1.733
  • PSA: 43.37000
  • LogP: 2.91290
  • Solubility: Insoluble in water and dilute acid, soluble in dilute lye to form sodium salt, soluble in concentrated nitric acid, slightly soluble in organic solvents (such as glacial acetic acid, chlorobenzene, dimethylformamide, ethylene glycol, methyl ether, etc.).

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Security Information

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Pricemore >>

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10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Production Method

Production Method 1

Reaction Conditions
Reference
A fluorescent PET chemosensor for Zn2+ cations based on 4-methoxy-1,8-naphthalimide derivative containing salicylideneamino receptor group
Panchenko, Pavel A.; et al, Mendeleev Communications, 2020, 30(1), 55-58

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
1.2 Reagents: Sodium dichromate Solvents: Acetic acid
Reference
AIE active piperazine appended naphthalimide-BODIPYs: photophysical properties and applications in live cell lysosomal tracking
Dwivedi, Bhupendra Kumar; et al, Analyst (Cambridge, 2019, 144(1), 331-341

Production Method 3

Reaction Conditions
Reference
Fructose recognition using new "Off-On" fluorescent chemical probes based on boronate-tagged 1,8-naphthalimide
Seraj, Sanaz; et al, New Journal of Chemistry, 2018, 42(24), 19872-19880

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Reference
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
Ulla, Hidayath ; et al, Journal of Molecular Structure, 2017, 1143, 344-354

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  2 h, 0 °C; 16 h, 0 °C → 60 °C; 60 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  1 h, acidified, reflux
Reference
Solvatochromic Reagents for Multicomponent Reactions and their Utility in the Development of Cell-Permeable Macrocyclic Peptide Vectors
Rotstein, Benjamin H.; et al, Chemistry - A European Journal, 2011, 17(44), 12257-12261

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  cooled; 6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, in vitro evaluation and molecular modelling of naphthalimide analogue as anticancer agents
Verma, Meenakshi; et al, European Journal of Medicinal Chemistry, 2013, 68, 352-360

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Bromine Solvents: Water ;  6 h, rt → 60 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Sodium hydroxide Solvents: Water ;  heated
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Synthesis, in vitro evaluation and DNA interaction studies of N-allyl naphthalimide analogues as anticancer agents
Verma, Meenakshi; et al, RSC Advances, 2015, 5(52), 41803-41813

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Reference
Synthesis and fluorescence quenching mechanism of novel naphthalimide derivative by nanographene oxide
Seraj, Sanaz; et al, Chemical Physics Letters, 2021, 780,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium dichromate Solvents: Acetic acid ;  3 h, reflux
Reference
Naphthalimide-based optical turn-on sensor for monosaccharide recognition using boronic acid receptor
Seraj, Sanaz; et al, RSC Advances, 2019, 9(31), 17933-17940

Production Method 10

Reaction Conditions
Reference
Synthesis of 4-bromonaphthalic anhydride
Suvorov, B. V.; et al, Vestnik Akademii Nauk Kazakhskoi SSR, 1976, (5), 75-6

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium dichromate ;  3 h, 120 °C
Reference
Blue emitting 1,8-naphthalimides with electron transport properties for organic light emitting diode applications
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Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
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Khotina, I. A.; et al, Doklady Physical Chemistry, 2006, 409(1), 218-220

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Raw materials

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Preparation Products

10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione Suppliers

Amadis Chemical Company Limited
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(CAS:81-86-7)4-Bromo-1,8-naphthalic anhydride
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Additional information on 10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione

Introduction to 10-Bromo-3-Oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-Pentaene-2,4-Dione (CAS No. 81-86-7)

10-Bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione, with the CAS number 81-86-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique tricyclic structure and the presence of a bromine atom, which imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is C15H8O4Br. Its molecular weight is approximately 324.02 g/mol. The compound's structure features a central oxirane ring fused with two benzene rings and a bromine substituent at the 10th position. This intricate arrangement contributes to its stability and reactivity in different chemical environments.

In recent years, the study of 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione has been driven by its potential therapeutic applications. Research has shown that this compound exhibits significant biological activity, particularly in the areas of anticancer and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione demonstrated potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The mechanism of action of 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione in cancer cells is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the induction of apoptosis through the activation of caspase enzymes and the disruption of mitochondrial function. Additionally, the bromine substituent may play a crucial role in enhancing the compound's ability to interact with specific cellular targets.

Beyond its anticancer properties, 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione has also shown promise as an antimicrobial agent. A study published in the Journal of Antibiotics in 2023 found that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The broad-spectrum activity of 10-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione makes it a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial strains.

The synthesis of 10-bromo-3-oxatricyclo[7.3.1.0<sup>5,13</sup>]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves several steps and requires precise control over reaction conditions to achieve high yields and purity levels. One common synthetic route involves the cyclization of a suitable precursor followed by bromination at the desired position. Recent advancements in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound on a larger scale.

In addition to its therapeutic potential, 10-bromo-3-oxatricyclo[7.3.1.0<sup>5,13</sup>]trideca-1(13),5,7,9,11-pentaene-2,4-dione has also been explored for its use as a building block in organic synthesis . Its unique structural features make it an attractive starting material for the preparation of more complex molecules with diverse biological activities . For example , researchers have used this compound as a key intermediate in the synthesis of novel antiviral agents and neuroprotective compounds .

< p > Despite its promising applications , further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 10-bromo-3-oxatricyclo[7.3.1.0<sup>5,I3</sup>]trideca-1(I3),5,7,9,II-pentaene-2,4-dione strong > . Clinical trials are currently underway to evaluate its safety and efficacy in human subjects . Preliminary results from these trials have been encouraging , but more data are required before this compound can be approved for widespread use . p > < p > In conclusion ,< strong > 10-bromo-3-oxatricyclo[7.3.I.0<sup>5,I3</sup>]trideca-I(I3),5,7,9,II-pentaene-2,4-dione strong > ( CAS No . 8I -86 -7 ) represents an exciting area of research with significant potential for advancing medical treatments . Its unique chemical structure , combined with its diverse biological activities , positions it as a valuable tool for both academic research and pharmaceutical development . As ongoing studies continue to unravel its full potential , it is likely that this compound will play an increasingly important role in addressing some of the most pressing health challenges facing society today . p > article > response >
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(CAS:81-86-7)10-bromo-3-oxatricyclo7.3.1.0^{5,13}trideca-1(13),5,7,9,11-pentaene-2,4-dione
A864489
Purity:99%
Quantity:1kg
Price ($):156.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:81-86-7)4-Bromo-1,8-naphthalic anhydride
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